BenchChemオンラインストアへようこそ!

(R)-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide

Chiral Resolution Enantiomeric Purity Pyrido-oxathiazepine

Procure this exact (R)-enantiomer (CAS 1799974-32-5) to guarantee reproducible SAR. The single chiral 4-methyl substituent on the pyrido[2,3-b][1,4,5]oxathiazepine sulfone core is structurally critical; substituting the (S)-enantiomer (CAS 1799974-29-0) or des-methyl analogue (CAS 1799974-06-3) alters stereochemistry and receptor recognition, invalidating biochemical profiling. Use the correct enantiomer for CNS library synthesis, chiral SFC/HPLC method validation, and hit-to-lead optimization. Secure batch-to-batch consistency by specifying CAS 1799974-32-5.

Molecular Formula C8H10N2O3S
Molecular Weight 214.24 g/mol
CAS No. 1799974-32-5
Cat. No. B1409465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide
CAS1799974-32-5
Molecular FormulaC8H10N2O3S
Molecular Weight214.24 g/mol
Structural Identifiers
SMILESCC1CNS(=O)(=O)C2=C(O1)N=CC=C2
InChIInChI=1S/C8H10N2O3S/c1-6-5-10-14(11,12)7-3-2-4-9-8(7)13-6/h2-4,6,10H,5H2,1H3/t6-/m1/s1
InChIKeyNRPWGWAYLNZHGJ-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-4-Methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide (CAS 1799974-32-5): A Chiral Heterocyclic Building Block for Neuroscience-Focused Discovery


This compound is a small‑molecule heterocycle (C₈H₁₀N₂O₃S, MW 214.24 g/mol) containing a fused pyridine‑oxathiazepine core with a sulfone group and a single chiral center at the 4‑methyl position. It is primarily referenced by suppliers as a research chemical, often listed in catalogs along with its (S)-enantiomer (CAS 1799974‑29‑0) and des‑methyl analogues (e.g., CAS 1799974‑06‑3) . While some vendor sources incorrectly link it to the clinical candidate idalopirdine (Lu AE58054), the authentic identity of this compound is that of a chiral intermediate or scaffold fragment, not a finished drug substance [1] [2].

Why Simple Analogue Swapping Is Insufficient When Ordering (R)-4-Methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide


In the pyrido[2,3-b][1,4,5]oxathiazepine series, even subtle structural modifications—changing the absolute configuration of the 4‑methyl group, removing the methyl substituent, or altering the ring fusion geometry—are known to profoundly affect biochemical recognition. For example, the (S)-enantiomer (CAS 1799974‑29‑0) possesses inverted stereochemistry that can yield opposite biological activity , while the des‑methyl analogue (CAS 1799974‑06‑3) lacks the steric bulk required for certain target interactions. Generic substitution with these closely related compounds without specification of the exact enantiomer and substitution pattern risks invalidating structure‑activity relationships, batch‑to‑batch reproducibility, and downstream assay outcomes. The evidence below quantifies, where possible, the consequences of such substitutions, drawing on class‑level precedent and cross‑study comparative data.

Quantitative Differentiation Evidence for (R)-4-Methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide Relative to Its Closest Analogs


Chiral Purity and Enantiomeric Excess: The (R)-Enantiomer vs. (S)-Enantiomer and Racemate

Commercial suppliers consistently list this compound with a minimum purity of 95% (HPLC) and frequently at 98% . The (S)-enantiomer (CAS 1799974-29-0) is available from the same catalogues, but no supplier offers a racemic mixture under a separate CAS, indicating that the market treats the two enantiomers as distinct procurement items. This segregation is typical when the chiral center significantly influences biological readouts. Quantitative optical rotation values or enantiomeric excess (ee) specifications are not publicly disclosed, but the existence of separate CAS assignments and distinct product lines constitutes a class-level inference that stereochemical identity directly dictates procurement relevance.

Chiral Resolution Enantiomeric Purity Pyrido-oxathiazepine

Substituent Effect: 4-Methyl (Target) vs. 4-Des-methyl (CAS 1799974-06-3) on Predicted Physicochemical Properties

In silico predictions, frequently cited by compound database vendors, estimate that the 4-methyl substituted (R)-enantiomer has high gastrointestinal absorption and is blood-brain barrier (BBB) permeant [1]. The des-methyl analogue (3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide, CAS 1799974-06-3) is predicted, as a class rule, to have slightly lower lipophilicity due to the absence of the methyl group, potentially reducing CNS penetration. A cross‑study comparable estimate for the des‑methyl analogue gives a consensus LogP value approximately 0.5–1.0 units lower than methylated variants, a difference that can shift a compound from CNS‑eligible to peripherally restricted [2], [3].

Lipophilicity LogP BBB Permeability

Core Scaffold Differentiation: Pyrido[2,3-b] vs. Benzo[b] Oxathiazepine Analogues

The pyrido[2,3-b]oxathiazepine scaffold contains a basic pyridine nitrogen at position 1 that can act as a hydrogen‑bond acceptor and influence solubility. In contrast, the benzo[b]oxathiazepine scaffold (e.g., CAS 1799973‑91‑3) replaces the pyridine ring with a phenyl ring, which lacks the basic nitrogen and is more lipophilic. Comparative data from a patent describing NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors show that a benzo[b]oxathiazepine derivative (BindingDB BDBM304840) exhibits an EC₅₀ value of 5.5 μM, whereas pyrido[2,3-b] analogues in the same class are generally found to be less active or inactive [1].

Scaffold Hopping Heterocyclic Chemistry ADME

Synthetic Tractability and Available Quantity: (R)-Enantiomer as a Defined Starting Material

The target compound is commercially available in sub‑gram to gram quantities from multiple vendors . The (R)-ethyl analogue (CAS 1799974‑88‑1) is also stocked, but the 4‑methyl (R)-enantiomer is notably more widely listed, suggesting higher synthetic demand or easier accessibility. In contrast, the (S)-enantiomer and des‑methyl analogue are less consistently stocked, leading to longer lead times. No peer‑reviewed publication was identified that compares synthetic yields or scalability across the series, but the procurement landscape (number of suppliers, typical stock levels) constitutes supporting evidence that the (R)-4-methyl compound is the preferred entry point for medicinal chemistry campaigns in this scaffold class.

Chemical Synthesis Lead Optimization Procurement

Primary Research and Procurement Scenarios for (R)-4-Methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide


Neuroscience Target Screening Requiring CNS-Penetrant Chemical Probes

The predicted BBB permeability [1] positions this compound as a candidate for CNS drug discovery campaigns. In programs targeting 5‑HT₆ receptors or other centrally located proteins, the (R)-enantiomer can serve as a starting scaffold for generating focused libraries, while the (S)-enantiomer or des‑methyl analogue would be unsuitable due to altered lipophilicity and stereochemistry.

Chiral Separation Method Development as a Stereochemical Reference Standard

With a defined (R)-configuration and a molecular weight of ≈214 g/mol, this compound can be used to validate chiral HPLC or SFC methods. Separate CAS numbers for each enantiomer [1] facilitate method calibration and regulatory documentation when enantiomeric purity must be confirmed.

Scaffold-Hopping Comparison Sets for Pyrido vs. Benzo Oxathiazepine SAR

When screening against enzymes such as NQO1, this pyrido[2,3-b] core yields contrasting activity relative to benzo[b] analogues [1]. Systematically comparing this compound with its benzo counterparts can map structure–activity relationships across heterocycle types, guiding core selection in hit‑to‑lead programs.

Medicinal Chemistry Optimization Using the (R)-Methyl Motif as a Key Pharmacophoric Element

The methyl group enhances LogP and likely contributes to target affinity through steric interactions. The (R)-enantiomer can be elaborated (e.g., via the pyridine nitrogen) to generate derivatives with defined stereochemistry, reducing optimization cycles compared to using a racemic or unsubstituted core.

Quote Request

Request a Quote for (R)-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.